6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 1909328-05-7
Cat. No.: VC4374615
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909328-05-7 |
|---|---|
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 205.63 |
| IUPAC Name | 6,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-6-3-1-5-2-4-7(12)8(5)9(6)11;/h1,3,7H,2,4,12H2;1H |
| Standard InChI Key | QACFFRFBYYRJSA-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1N)C(=C(C=C2)F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a partially saturated indene ring system (2,3-dihydro-1H-indene) substituted with two fluorine atoms at the 6 and 7 positions. The primary amine at position 1 forms a stable hydrochloride salt, enhancing its crystallinity and solubility in polar solvents . Key structural descriptors include:
Table 1: Structural identifiers
| Property | Value |
|---|---|
| IUPAC Name | 6,7-difluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride |
| SMILES | C1CC2=C(C1N)C(=C(C=C2)F)F.Cl |
| InChIKey | QACFFRFBYYRJSA-UHFFFAOYSA-N |
| XLogP3 | 2.09370 (predicted) |
The planar aromatic system and electron-withdrawing fluorine atoms influence electronic distribution, potentially affecting reactivity in substitution reactions .
Physicochemical Characteristics
Data on solubility and thermal properties remain limited, though the hydrochloride salt form suggests moderate water solubility. Computational predictions indicate a logP value of 2.09, reflecting moderate lipophilicity . The exact mass of the free base (169.17 g/mol) and hydrochloride (205.63 g/mol) aligns with high-resolution mass spectrometry data .
Table 2: Molecular properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.63 g/mol |
| Exact Mass | 205.044 Da |
| PSA (Polar Surface Area) | 17.07 Ų |
Synthesis and Preparation Methods
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous indenamine syntheses suggest a multi-step approach:
-
Precursor Preparation: 6,7-Difluoro-1-indanone (CAS 881190-18-7) serves as a key intermediate, synthesized via Friedel-Crafts acylation of fluorinated benzene derivatives .
-
Oxime Formation: Treatment with hydroxylamine hydrochloride under acidic conditions yields the corresponding ketoxime.
-
Reduction: Catalytic hydrogenation or use of reducing agents (e.g., alumino-nickel in alkaline media) converts the oxime to the primary amine.
-
Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, isolated via crystallization .
Table 3: Key intermediates
| Compound | CAS No. | Role in Synthesis |
|---|---|---|
| 6,7-Difluoro-1-indanone | 881190-18-7 | Ketone precursor |
| 6,7-Difluoroindan-1-amine | 1071449-17-6 | Free base form |
Purification and Characterization
Purification typically involves recrystallization from ethanol/water mixtures. Characterization relies on -NMR, -NMR, and LC-MS, with the hydrochloride salt exhibiting a distinct chloride counterion peak at ~3.3 ppm in -NMR .
Applications and Research Implications
Pharmaceutical Intermediates
Fluorinated indenamines are valuable building blocks in drug discovery. The fluorine atoms enhance metabolic stability and membrane permeability, making this compound a candidate for:
-
Kinase Inhibitors: Analogous structures inhibit tyrosine kinases involved in cancer pathways .
-
Neuroactive Agents: Amine-containing indenes modulate neurotransmitter receptors, though specific studies on this derivative are lacking .
Material Science
The rigid indene core and fluorine substituents may contribute to liquid crystal or polymer applications, though empirical data are absent .
| Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (gloves, goggles) and fume hoods are mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume